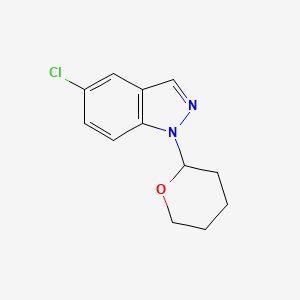
ethyl 5-bromo-4-oxo-1H-quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-bromo-4-oxo-1H-quinoline-3-carboxylate is a quinoline derivative known for its significant role in various chemical and biological applications. The compound features a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at position 1. The presence of a bromine atom at position 5 and an ethyl ester group at position 3 enhances its reactivity and potential for diverse chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-4-oxo-1H-quinoline-3-carboxylate typically involves the bromination of 4-oxo-1H-quinoline-3-carboxylate. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Bromination: The quinoline derivative is then brominated using bromine or NBS.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
化学反応の分析
Types of Reactions: Ethyl 5-bromo-4-oxo-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Substitution: Formation of 5-amino or 5-thio derivatives.
Reduction: Formation of 5-bromo-4-hydroxyquinoline-3-carboxylate.
Oxidation: Formation of quinoline N-oxides.
科学的研究の応用
Ethyl 5-bromo-4-oxo-1H-quinoline-3-carboxylate has been extensively studied for its applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 5-bromo-4-oxo-1H-quinoline-3-carboxylate involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can inhibit enzymes by forming covalent bonds with nucleophilic residues in the active site, leading to the disruption of essential biological pathways. Additionally, it can intercalate into DNA, thereby inhibiting DNA replication and transcription.
類似化合物との比較
Ethyl 4-oxo-1H-quinoline-3-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-4-oxo-1H-quinoline-3-carboxylic acid: The absence of the ethyl ester group affects its solubility and reactivity.
4-Hydroxyquinoline: Different functional groups lead to distinct chemical and biological properties.
Uniqueness: Ethyl 5-bromo-4-oxo-1H-quinoline-3-carboxylate is unique due to the presence of both the bromine atom and the ethyl ester group, which confer enhanced reactivity and potential for diverse applications in chemical synthesis and biological research.
特性
分子式 |
C12H10BrNO3 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC名 |
ethyl 5-bromo-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)7-6-14-9-5-3-4-8(13)10(9)11(7)15/h3-6H,2H2,1H3,(H,14,15) |
InChIキー |
RBQFNRMBNAPRFZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(2-hydroxy-1,1-dimethyl-2-oxo-ethoxy)imino-acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12831519.png)
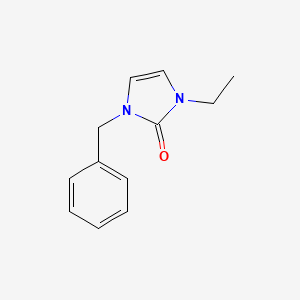
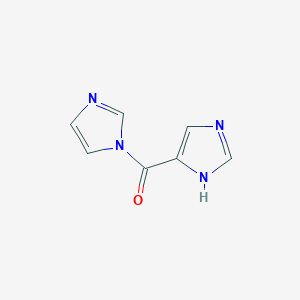

![3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione;hydrochloride](/img/structure/B12831554.png)

![2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile](/img/structure/B12831557.png)

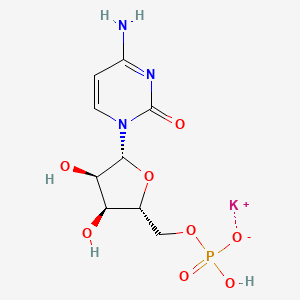
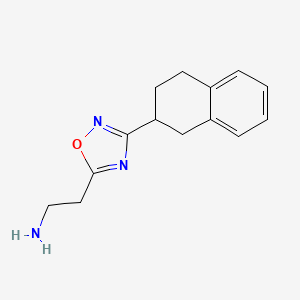
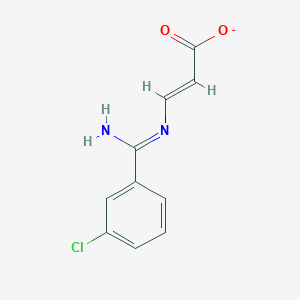
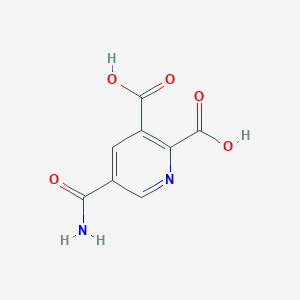
![2-amino-N-[4-[4-[(2-aminoacetyl)amino]-2-nitrophenyl]sulfanyl-3-nitrophenyl]acetamide](/img/structure/B12831589.png)
